molecular formula C13H4Cl2F6N4O4 B131798 Fluazinam CAS No. 79622-59-6

Fluazinam

Cat. No.: B131798
CAS No.: 79622-59-6
M. Wt: 465.09 g/mol
InChI Key: UZCGKGPEKUCDTF-UHFFFAOYSA-N
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Description

Fluazinam is a broad-spectrum fungicide widely used in agriculture. It belongs to the chemical class of diarylamines and is specifically classified as an arylaminopyridine. The chemical name of this compound is 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine . It was first described in 1992 and developed by researchers at the Japanese company Ishihara Sangyo Kaisha .

Mechanism of Action

Target of Action

Fluazinam is a broad-spectrum fungicide that primarily targets a wide range of fungal pathogens . It is particularly effective against diseases such as grey mold (Botrytis cinerea), white mold (Sclerotinia sclerotiorum), late blight (Phytophthora infestans), and powdery mildew (Erysiphe spp.) . The compound’s primary target is the mitochondria in fungal cells .

Mode of Action

This compound exerts its antifungal effect through a unique mode of action that involves multiple pathways . Specifically, it triggers oxidative stress in fungal cells by inducing reactive oxygen species (ROS) accumulation and caspase activation . This leads to cellular damage and eventual cell death . This compound is a protectant fungicide, but is neither systemic nor curative . It acts by inhibiting the germination of spores and the development of infection structures .

Biochemical Pathways

This compound interrupts the pathogen cell’s energy production process by an uncoupling effect on oxidative phosphorylation . This disruption of the normal functioning of the mitochondria leads to the inhibition of energy production and eventual cell death . Additionally, this compound causes fungal membrane permeabilization and protein carbonylation, which further exacerbate oxidative stress and hasten cell death .

Pharmacokinetics

This compound exhibits excellent in vitro fungicidal activity on both mycelial growth and spore germination . . The compound’s pharmacokinetic properties, such as its distribution and metabolism, are influenced by these interactions with its targets.

Result of Action

The result of this compound’s action is the significant inhibition of fungal growth and spore germination . It causes cellular damage, leading to the death of the fungal cells . Interestingly, this compound especially damages vacuole structures, causing the redistribution of vacuole substances . This leads to the effective control of various fungal diseases in crops .

Action Environment

This compound has a low aqueous solubility and a low volatility . Its toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species . Therefore, the environmental factors such as soil type, water pH, and presence of aquatic species can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Fluazinam plays a crucial role in biochemical reactions by uncoupling oxidative phosphorylation pathways. This fungicide interacts with various enzymes and proteins involved in cellular respiration. Specifically, this compound inhibits the activity of mitochondrial complex I, leading to the disruption of the electron transport chain and a decrease in adenosine triphosphate production. This interaction results in the accumulation of reactive oxygen species, causing oxidative stress and cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, this compound promotes the production of metabolites and antioxidants, enhances membrane integrity, and adjusts the redox status of treated plants. These effects lead to improved physiological status and increased yield traits. Additionally, this compound-treated plants exhibit ultrastructural changes, such as an increase in chloroplast starch granules, a giant nucleus, and an elevated number of mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with mitochondrial complex I, leading to enzyme inhibition. By disrupting the electron transport chain, this compound causes a decrease in adenosine triphosphate production and an increase in reactive oxygen species. This oxidative stress results in cellular damage and ultimately cell death. This compound’s ability to uncouple oxidative phosphorylation pathways is central to its fungitoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits long-term effects when applied as a protectant prior to disease onset. Its stability and degradation in various environments, such as crops, water, and soil, have been studied. This compound residues have been detected in these environments, posing potential risks to environmental and human safety. Long-term exposure to this compound can lead to dermatitis and occupational asthma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound does not cause toxic effects on tested plants at recommended doses. Higher doses can lead to temporary declines in shoot weights and lengths. In animal models, this compound’s toxic or adverse effects at high doses have not been extensively studied, but its classification as a low-toxicity fungicide suggests minimal adverse effects at recommended dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative phosphorylation. By inhibiting mitochondrial complex I, this compound disrupts the electron transport chain and decreases adenosine triphosphate production. This disruption affects metabolic flux and metabolite levels, leading to oxidative stress and cellular damage. This compound’s interaction with enzymes and cofactors in these pathways is central to its fungitoxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. This compound’s ability to penetrate plant tissues and reach target sites is crucial for its effectiveness as a fungicide. Its distribution within cells and tissues influences its activity and function .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on mitochondrial complex I. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity. This compound’s localization within the mitochondria is central to its mechanism of action and fungitoxicity .

Chemical Reactions Analysis

Fluazinam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Fluazinam is unique among fungicides due to its broad-spectrum activity and low toxicity to mammals. Similar compounds include:

This compound stands out due to its unique mode of action and its effectiveness against a wide range of fungal pathogens .

Properties

IUPAC Name

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCGKGPEKUCDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl2F6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032551
Record name Fluazinam
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Molecular Weight

465.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2]
Record name Fluazinam
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Solubility

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C
Record name FLUAZINAM
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Density

1.259 g/mL at 25 °C
Record name FLUAZINAM
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Vapor Pressure

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C
Record name Fluazinam
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Mechanism of Action

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro.
Record name FLUAZINAM
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Color/Form

Light yellow crystals

CAS No.

79622-59-6
Record name Fluazinam
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Record name Fluazinam
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Record name 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)
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Record name FLUAZINAM
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Melting Point

115-117 °C
Record name FLUAZINAM
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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